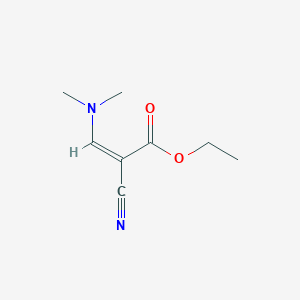

2-Cyano-3-(diméthylamino)acrylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C8H12N2O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is widely used as an intermediate in organic synthesis, particularly in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .

Applications De Recherche Scientifique

Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are various biochemical entities involved in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of a wide range of organic compounds . The exact mode of action depends on the specific synthesis process and the other reactants involved.

Pharmacokinetics

It’s important to note that the compound is an irritant and can cause harm if inhaled, ingested, or if it comes into contact with the skin .

Result of Action

The primary result of the action of Ethyl 2-cyano-3-(dimethylamino)acrylate is the synthesis of a variety of organic compounds, including carbonyl compounds, peptides, and heterocyclic compounds . These compounds have a wide range of applications in biochemistry and medicine.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions largely depends on the specific reactions and conditions involved.

Cellular Effects

It is known that this compound can potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is important to handle this compound with appropriate protective equipment .

Molecular Mechanism

It is known that this compound can participate in various chemical reactions as an intermediate, potentially interacting with various biomolecules and influencing gene expression, enzyme activity, and other molecular processes .

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to light and air .

Dosage Effects in Animal Models

It is known that this compound can potentially cause skin irritation, serious eye irritation, and respiratory irritation .

Metabolic Pathways

It is known that this compound can participate in various chemical reactions as an intermediate, potentially interacting with various enzymes and cofactors .

Transport and Distribution

It is known that this compound is soluble in organic solvents such as ethanol or dimethylformamide .

Subcellular Localization

Given its chemical properties, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell .

Méthodes De Préparation

Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acrylate with dimethylaminoacetonitrile under inert atmosphere . The reaction typically requires appropriate temperature and reaction time to ensure optimal yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize efficiency and purity .

Analyse Des Réactions Chimiques

Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: It can polymerize in the presence of suitable catalysts to form polymers with specific properties.

Common reagents used in these reactions include bases, acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Ethyl 2-cyano-3-(dimethylamino)acrylate can be compared with other similar compounds such as:

Ethyl cyanoacrylate:

Methyl 2-cyano-3-(dimethylamino)acrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-(dimethylamino)acrylate: Lacks the cyano group, which affects its reactivity and applications.

The uniqueness of ethyl 2-cyano-3-(dimethylamino)acrylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Activité Biologique

Ethyl 2-cyano-3-(dimethylamino)acrylate (EDMA) is an organic compound with the molecular formula . It features a cyano group and a dimethylamino group, contributing to its reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on specific enzymes and pathways, suggesting its potential as a pharmacological agent.

EDMA is characterized by its ability to participate in Michael addition reactions and other nucleophilic additions due to the electron-withdrawing nature of the cyano group. Its structure allows it to be a versatile reagent in organic synthesis, which is critical for developing new therapeutic agents.

Biological Activity

Research indicates that EDMA exhibits notable biological activity, particularly in the context of enzyme inhibition. Compounds with similar structures have shown promise as inhibitors of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which plays a significant role in oxidative stress-related diseases.

The mechanism by which EDMA exerts its biological effects typically involves competitive inhibition, where it binds to the active site of target enzymes, preventing substrate binding. This interaction can lead to reduced oxidative stress and other beneficial outcomes in various biological systems.

Case Studies and Research Findings

-

Inhibition of NADPH Oxidase :

- A study demonstrated that derivatives of EDMA could inhibit NADPH oxidase activity, which is implicated in various pathophysiological conditions such as hypertension and diabetes. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino group could enhance inhibitory potency .

-

Antioxidant Properties :

- Another research highlighted the antioxidant potential of EDMA, showing that it could scavenge free radicals effectively. This property is critical for preventing cellular damage and could be leveraged for developing novel antioxidant therapies .

- Cytotoxicity Studies :

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-cyano-3-(dimethylamino)acrylate | C₈H₁₂N₂O₂ | Contains cyano and dimethylamino groups; versatile |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | C₁₄H₁₆N₂O₂ | Additional phenyl group; increased stability |

| Methyl 2-cyano-3-(dimethylamino)acrylate | C₈H₁₁N₂O₂ | Methyl instead of ethyl; different solubility |

Synthesis and Derivatives

EDMA can be synthesized through various methods, including the condensation reaction between ethyl cyanoacetate and dimethylaminobenzaldehyde under basic conditions. The efficiency of these synthetic routes has made EDMA an attractive candidate for industrial applications.

Derivatives and Their Activities

The biological activities of EDMA can be enhanced through structural modifications. For instance, introducing different substituents on the aromatic ring or altering the alkyl chain length can yield derivatives with improved efficacy against specific biological targets .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.